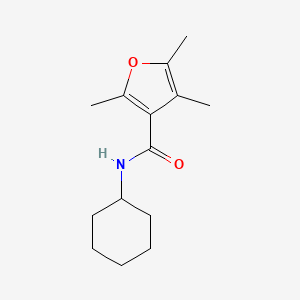
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide (CTF) is a synthetic compound that belongs to the class of furan carboxamides. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and to activate the antioxidant defense system. N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide also modulates the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of cognitive function and motor control.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and enhance motor coordination. N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide also exhibits anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide in lab experiments is its high purity and stability, which ensures reproducibility of results. N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide. One potential application is in the development of new therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide and to identify its molecular targets. In addition, more research is needed to explore the potential anti-cancer properties of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide and to develop new cancer treatments based on this compound.
Conclusion:
In conclusion, N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide is a synthetic compound with a range of potential therapeutic applications. Its unique chemical properties and mechanism of action make it a promising candidate for the development of new therapies for neurological disorders and cancer. Further research is needed to fully understand the potential of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide and to develop new treatments based on this compound.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide involves the reaction of cyclohexylamine with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide as a white solid with a high yield and purity.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide has also been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9-10(2)17-11(3)13(9)14(16)15-12-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPBZBNNTFBFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CCCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

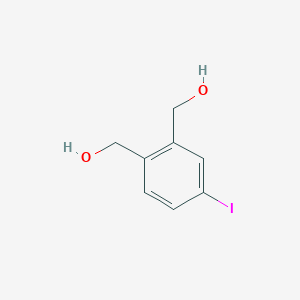

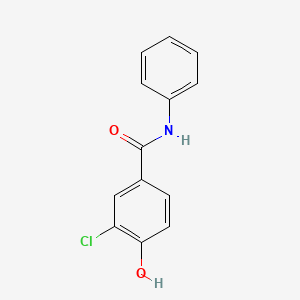
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)



![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)

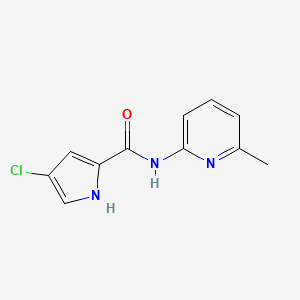

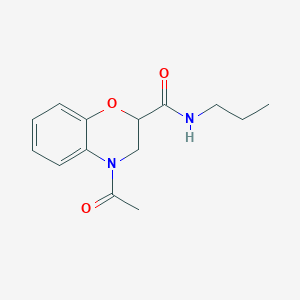
![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)